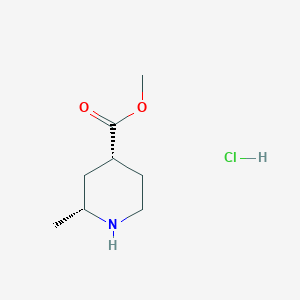

cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride

Description

cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride is a piperidine derivative with a methyl ester and hydrochloride functional group. Its structural features include a six-membered piperidine ring substituted with a methyl group at the C2 position (cis configuration) and a carboxylic acid methyl ester at C2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl (2R,4R)-2-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARIIFVOZSXRPR-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation-Reduction Strategy via Heterocyclic Intermediate

The most well-documented synthesis route involves a two-step oxidation-reduction sequence starting from substituted picoline derivatives. A patented method (CN102887854B) outlines the conversion of 4-picoline-2-carboxylic acid ethyl ester to 4-methylpiperidine-2-carboxylate hydrochloride, which can be adapted for the methyl ester variant.

Oxidation of 4-Picoline-2-carboxylic Acid Methyl Ester

The initial step employs phospho-molybdic acid as a catalyst and hydrogen peroxide (30%) as the oxidizing agent. Under reflux at 70–80°C for 4–8 hours, the pyridine ring undergoes oxidation to form the N-oxide intermediate. Key conditions include:

Catalytic Hydrogenation for Piperidine Formation

The N-oxide intermediate is reduced using palladium on carbon (10% Pd/C) and ammonium formate in methanol. This step achieves simultaneous deoxygenation and saturation of the pyridine ring:

- Temperature : 30–50°C

- Pressure : Ambient (1 atm)

- Yield : 76–79% after recrystallization in ethanol/ethyl acetate.

Steric effects from the methyl group at C2 direct hydrogenation to favor the cis-configuration (2R,4R), as confirmed by X-ray crystallography.

Table 1: Optimization of Reduction Conditions

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Pd/C Loading (wt%) | 10 | 10 | 10 |

| NH₄HCO₂ (equiv) | 19.7 | 5.0 | 30.0 |

| Reaction Time (h) | 20 | 10 | 1 |

| Yield (%) | 79 | 78 | 76 |

Stereoselective Hydrogenation of Unsaturated Precursors

Recent advances in asymmetric catalysis enable direct synthesis of cis-2-methylpiperidine-4-carboxylates from acyclic precursors. A [4 + 2] oxidative annulation strategy using palladium catalysts generates tetrahydropyridine intermediates, which are subsequently hydrogenated.

Palladium-Catalyzed Cyclization

Enamine substrates derived from methyl acrylate and β-keto esters undergo cyclization in the presence of Pd(OAc)₂ and bisphosphine ligands. This method achieves:

Ruthenium-Mediated Dynamic Kinetic Resolution

Qu et al. demonstrated that Ru(II)-BINAP complexes induce dynamic kinetic resolution during hydrogenation, converting racemic tetrahydropyridines to cis-piperidines with 98% ee. This approach bypasses the need for chiral starting materials but requires stringent temperature control (-20°C).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The oxidation-reduction method (Section 1) is preferable for industrial-scale production due to:

Physicochemical Characterization

Critical properties of cis-2-methylpiperidine-4-carboxylic acid methyl ester hydrochloride include:

- Molecular weight : 193.67 g/mol

- Melting point : 210–212°C (decomposition)

- Solubility : >50 mg/mL in methanol, sparingly soluble in water.

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.72 (s, 3H, COOCH₃), δ 3.15 (m, 2H, H-2, H-6) |

| IR | 1725 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (HCl) |

Chemical Reactions Analysis

Types of Reactions

cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Synthesis of Bioactive Compounds

Cis-2-Methylpiperidine derivatives are frequently utilized as building blocks in the synthesis of various pharmaceutical agents. For instance, they play a crucial role in developing piperidine-based drugs, which are known for their diverse pharmacological activities, including antipsychotic and analgesic effects .

Intermediate in Drug Development

The compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile component in drug formulation processes. For example, it has been used to create derivatives that exhibit enhanced activity against specific biological targets .

Chiral Synthesis

Due to its chiral nature, cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride is valuable in asymmetric synthesis, allowing for the production of enantiomerically pure compounds, which are often required for pharmaceutical applications . The resolution techniques involving this compound have shown promising results in achieving high purity and yield .

Case Study 1: Synthesis of Piperidine Derivatives

Recent studies have highlighted the efficiency of using this compound in synthesizing piperidine derivatives with specific biological activities. For example, researchers reported successful modifications leading to compounds with improved selectivity and potency against certain cancer cell lines .

Case Study 2: Antipsychotic Drug Development

In another study, derivatives synthesized from this compound were evaluated for their antipsychotic properties. The results indicated that modifications to the piperidine ring significantly affected the pharmacological profile, demonstrating the importance of this compound as a precursor in drug development .

Summary of Applications

| Application Type | Description |

|---|---|

| Synthesis of Bioactive Compounds | Key intermediate for developing various pharmaceutical agents. |

| Drug Development Intermediate | Versatile component facilitating the synthesis of complex drug molecules. |

| Chiral Synthesis | Enables production of enantiomerically pure compounds essential for drugs. |

Mechanism of Action

The mechanism of action of cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

Piperidine Derivatives :

The piperidine core is shared with compounds like 4-(diphenylmethoxy)piperidine hydrochloride. However, substituents dictate divergent properties. For example, the diphenylmethoxy group increases lipophilicity, while the methyl ester in the target compound enhances polarity .- Methyl Esters: Methyl esters of fatty acids (e.g., palmitic acid methyl ester, heptadecanoic acid methyl ester) are structurally simpler but share hydrolytic stability and GC-MS detectability. These analogs suggest that the target compound’s ester group may be analyzed via similar chromatographic methods .

Hydrochloride Salts : Hydrochloride salts (e.g., Yohimbine HCl) improve aqueous solubility and bioavailability. The ionic form of the target compound likely facilitates its use in aqueous reaction systems or formulations .

Biological Activity

Cis-2-methylpiperidine-4-carboxylic acid methyl ester hydrochloride, also known by its IUPAC name rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride, is a compound with significant biological activity. Its molecular formula is C₈H₁₆ClNO₂, and it has a molecular weight of 193.67 g/mol. The compound is of interest primarily in pharmacological research due to its structural characteristics and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring with methyl and carboxylate substituents, which contribute to its unique biological properties. It exists as a hydrochloride salt, enhancing its solubility and bioavailability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| CAS Number | 1254328-22-7 |

| Purity | 97% |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological effects.

Pharmacological Effects

- Antihistaminic Activity : Similar compounds have shown high antihistaminic activity, suggesting that cis-2-methylpiperidine derivatives may possess similar properties. This activity could be beneficial in treating allergic reactions .

- Neurotransmitter Interaction : Research indicates that piperidine derivatives can interact with neurotransmitter receptors, such as the M3 muscarinic acetylcholine receptor, which is involved in cell proliferation and apoptosis resistance . This interaction may have implications for cancer therapies.

- Analgesic Potential : Compounds within the piperidine class have been studied for their analgesic properties. For instance, modifications of the piperidine structure have led to the discovery of potent analgesics comparable to fentanyl .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of cis-2-methylpiperidine derivatives:

- Study on Antihistamine Activity : A study indicated that esters of piperidine derivatives exhibited significant antihistaminic effects, supporting the potential use of cis-2-methylpiperidine derivatives in allergy treatment .

- In Vitro Studies : In vitro assays demonstrated that certain piperidine derivatives could inhibit the reuptake of neurotransmitters, which is crucial for developing treatments for conditions like depression and anxiety .

The exact mechanism of action for this compound remains under investigation. However, its structural similarity to other biologically active compounds suggests it may modulate receptor activity or inhibit enzymatic pathways involved in neurotransmitter metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves acid-catalyzed esterification and cyclization under reflux. For example, analogous piperidine derivatives are synthesized via hydrolysis of nitriles in 3M HCl and acetic acid, followed by prolonged heating (3 days) to achieve cyclization . Researchers should optimize temperature, acid concentration, and reaction time using design-of-experiment (DoE) frameworks. Monitoring via TLC or HPLC can identify intermediates and guide adjustments.

Q. How can the stereochemical integrity of the cis-configuration be confirmed during synthesis?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial proximity of methyl and carboxylic acid groups in the cis-isomer. X-ray crystallography may also resolve stereochemistry, as seen in structurally similar compounds like (3S,4S)-methyl 4-(4-chloro-phenyl)-1-methylpiperidine-3-carboxylate . Chiral HPLC with polar organic phases (e.g., amylose-based columns) can separate enantiomers and quantify stereochemical purity.

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and FT-IR verify molecular weight and functional groups (e.g., ester carbonyl at ~1740 cm⁻¹). Impurity profiling requires reverse-phase HPLC with UV detection (210–254 nm), as demonstrated for related pharmaceuticals . For hydrochloride salts, ion chromatography or potentiometric titration quantifies chloride content .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the hydrochloride salt in solution?

- Methodological Answer : Accelerated stability studies in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, methanol) at 25–40°C can identify degradation pathways. For instance, ester hydrolysis may dominate in acidic conditions, while thermal decomposition is probed via thermogravimetric analysis (TGA). Comparative studies with meperidine hydrochloride (a structurally analogous opioid) suggest storage at -20°C in anhydrous solvents minimizes degradation .

Q. What strategies mitigate racemization during functionalization of the piperidine ring?

- Methodological Answer : Steric hindrance from the methyl group at C2 can reduce racemization. Low-temperature reactions (-78°C) with non-polar solvents (e.g., toluene) and mild bases (e.g., DBU) preserve stereochemistry during alkylation or acylation. Computational modeling (DFT) predicts transition-state energies to guide reagent selection, as applied to 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives .

Q. How does the cis-configuration affect binding affinity in pharmacological targets (e.g., opioid receptors)?

- Methodological Answer : Molecular docking simulations using crystal structures of μ-opioid receptors (PDB: 4DKL) can predict binding modes. Comparative assays with trans-isomers and reference standards (e.g., meperidine hydrochloride) quantify affinity via radioligand displacement or calcium flux assays . Conformational analysis via NMR relaxation studies may correlate ring puckering with bioactivity.

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer : Continuous-flow reactors enhance mixing and heat transfer, critical for exothermic steps like HCl salt formation. Chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (e.g., lipases) improve ee at scale, as validated for ethylarticaine hydrochloride . Process analytical technology (PAT) tools, such as in-line IR spectroscopy, enable real-time monitoring of ee during crystallization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.